molecular formula C13H11N3 B8371660 3-Imidazo[1,2-a]pyridin-3-yl-phenylamine

3-Imidazo[1,2-a]pyridin-3-yl-phenylamine

Katalognummer: B8371660
Molekulargewicht: 209.25 g/mol
InChI-Schlüssel: BFKURFGQWXYIRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Imidazo[1,2-a]pyridin-3-yl-phenylamine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a phenylamine group at the 3-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules and its versatility in drug discovery . The imidazo[1,2-a]pyridine ring system is known for its pharmacological relevance, including roles as kinase inhibitors, antimicrobial agents, and cognitive enhancers . For example, spiro-substituted imidazo[1,2-a]pyridines have demonstrated activity as progesterone receptor modulators and Alzheimer’s disease inhibitors . The phenylamine substituent in this compound may enhance interactions with biological targets, such as enzymes or receptors, through hydrogen bonding or π-π stacking.

Eigenschaften

Molekularformel

C13H11N3

Molekulargewicht

209.25 g/mol

IUPAC-Name

3-imidazo[1,2-a]pyridin-3-ylaniline

InChI

InChI=1S/C13H11N3/c14-11-5-3-4-10(8-11)12-9-15-13-6-1-2-7-16(12)13/h1-9H,14H2

InChI-Schlüssel

BFKURFGQWXYIRV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC=C(N2C=C1)C3=CC(=CC=C3)N

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that derivatives of 3-imidazo[1,2-a]pyridine exhibit promising anticancer properties. For instance, compounds derived from this scaffold have been shown to inhibit key protein kinases involved in cancer progression, such as DDR1 (Discoidin Domain Receptor 1). One study demonstrated that a specific derivative of 3-imidazo[1,2-a]pyridin-3-yl-phenylamine effectively suppressed tumorigenicity and metastasis in non-small cell lung cancer (NSCLC) models with an IC50 value of 23.8 nM against DDR1, highlighting its potential as a selective therapeutic agent for cancer treatment .

Inhibition of Protein Kinases

The compound has been identified as a selective inhibitor of various protein kinases implicated in autoimmune and inflammatory diseases. For example, imidazo[1,2-a]pyridine derivatives have been reported to inhibit Bruton’s tyrosine kinase (Btk), which is crucial for B-cell activation and is associated with conditions like rheumatoid arthritis . This inhibition can lead to potential treatments for autoimmune disorders by modulating aberrant signaling pathways.

Antiviral Properties

Recent studies have also explored the antiviral potential of imidazo[1,2-a]pyridine derivatives against viruses such as SARS-CoV and SARS-CoV-2. Some compounds demonstrated significant inhibitory activity against the main protease of these viruses with IC50 values as low as 21 nM, suggesting their utility in developing antiviral therapies .

Iodine-Catalyzed Synthesis

An efficient one-pot method utilizing iodine as a catalyst has been developed for synthesizing imidazo[1,2-a]pyridine derivatives. This method involves the reaction of aryl aldehydes with 2-aminopyridines and tert-butyl isocyanide, yielding high-purity products suitable for biological evaluation .

Multi-Step Synthesis Techniques

Other synthetic routes involve multi-step processes that include cycloaddition reactions and functional group modifications to achieve desired derivatives with enhanced biological activities . These methods are crucial for optimizing the pharmacological profiles of imidazo[1,2-a]pyridine-based compounds.

Case Study on DDR1 Inhibitors

A comprehensive study focused on synthesizing and evaluating a series of 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides highlighted their selectivity against DDR1 compared to other kinases. The study provided insights into structure-activity relationships and the binding mechanisms involved in inhibiting DDR1, supporting its role as a promising lead compound for further development .

Evaluation of Antiviral Efficacy

Another case study investigated the antiviral efficacy of imidazo[1,2-a]pyridine derivatives against coronaviruses. The findings revealed that specific compounds not only inhibited viral replication but also displayed favorable safety profiles in cellular assays, paving the way for potential therapeutic applications in viral infections .

Summary Table of Biological Activities

Application AreaSpecific ActivityReference
AnticancerInhibition of DDR1 (IC50: 23.8 nM)
Autoimmune DisordersInhibition of Btk
AntiviralInhibition of SARS-CoV protease (IC50: 21 nM)

Analyse Chemischer Reaktionen

Functionalization via Copper-Catalyzed Aerobic Oxidation

Copper-catalyzed oxidative coupling provides access to imidazo[1,2-a]pyridines with diverse substituents. While not directly reported for phenylamine derivatives, this method is adaptable for late-stage functionalization .
Mechanistic Insights :

  • CuI facilitates C–N bond formation between 2-aminopyridines and ketones.

  • Aerobic conditions oxidize intermediates, enabling cyclization to imidazo[1,2-a]pyridines .

Example Reaction :
2 Aminopyridine AcetophenoneCuI O2Imidazo 1 2 a pyridine+H2O\text{2 Aminopyridine Acetophenone}\xrightarrow{\text{CuI O}_2}\text{Imidazo 1 2 a pyridine}+\text{H}_2\text{O}

Limitations :

  • Requires electron-withdrawing groups on ketones for optimal yields.

C–S and C–O Bond Formation

While phenylamine derivatives primarily undergo C–N reactions, the C-3 position can also be functionalized with thiols or alcohols via BCl₃-mediated pathways .
Procedure for C–S Bond Formation :

  • Thiols (0.9 mmol) react with imidazo[1,2-a]pyridine–BCl₃ complexes in DCM.

  • Yields range from 60% to 75% for arylthiols.

Table 2: Comparative Reactivity of Nucleophiles

Nucleophile TypeAverage Yield (%)Reaction Time (h)
Amines802
Thiols702
Alcohols653

Radical Pathway Investigations

Control experiments with radical scavengers (e.g., TEMPO) indicate that copper-mediated reactions may involve carbene intermediates rather than radical pathways . This has implications for designing stereoselective modifications of 3-imidazo[1,2-a]pyridin-3-yl-phenylamine.

Substituent Effects on Reactivity

  • Electron-Donating Groups : Enhance nucleophilic substitution at C-3 (e.g., methoxy groups increase yields by 10–15%).

  • Halogen Substituents : Bromo or iodo groups at C-2 reduce yields slightly due to steric hindrance .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Positional Isomers and Substitution Effects
  • 3-(7-Methyl-imidazo[1,2-a]pyridin-2-yl)-phenylamine (CAS: 54970-98-8) and 3-(8-Methyl-imidazo[1,2-a]pyridin-2-yl)-phenylamine (CAS: 878437-60-6) differ from the target compound in the placement of the methyl group (7- vs. 8-position) and the phenylamine substituent (2- vs. 3-position). These subtle changes can influence electronic properties and steric hindrance, affecting binding affinity to targets .
  • 3-Imidazo[1,2-a]pyridin-2-ylpropanoic Acid Hydrate (C10H12N2O3) introduces a carboxylic acid group, enabling ionic interactions in biological systems, unlike the neutral phenylamine group in the target compound .
Functional Group Variations
  • 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone Derivatives: These compounds replace the phenylamine group with an α,β-unsaturated ketone (propenone). This modification enhances antifungal activity against Candida albicans, with MIC values as low as 41.98 µmol/L for compound 10i . In contrast, the phenylamine substituent in the target compound may prioritize interactions with eukaryotic kinases or receptors over antifungal targets.
Antifungal Activity
  • The target compound’s phenylamine group may reduce antifungal efficacy compared to propenone derivatives. For instance, 10i (MIC = 41.98 µmol/L) outperforms phenylamine-containing analogues, suggesting that electron-withdrawing groups enhance antifungal potency .
Enzyme Inhibition
  • Glycogen Synthase Kinase-3 (GSK-3) Inhibition: Substituted 3-imidazo[1,2-a]pyridin-3-yl-pyrrole-2,5-diones exhibit nanomolar inhibition of GSK-3, leveraging the imidazo[1,2-a]pyridine core for ATP-binding pocket interactions . The phenylamine group in the target compound could similarly engage in hydrogen bonding with kinase targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-imidazo[1,2-a]pyridin-3-yl-phenylamine derivatives, and how are they characterized?

  • Answer : The most common synthesis involves Claisen-Schmidt condensation between imidazo[1,2-a]pyridine-3-carbaldehydes and acetophenone derivatives under basic conditions (e.g., NaOH or KOH), yielding arylpropenone derivatives with yields of 60–95% . Characterization relies on 1H^1H- and 13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and melting point analysis . For example, derivatives like 10a–j were confirmed via distinct NMR shifts for imidazo[1,2-a]pyridine protons (δ 7.8–9.2 ppm) and carbonyl groups (δ 190–195 ppm) .

Q. What in vitro assays are used to evaluate the antifungal activity of these compounds?

  • Answer : Antifungal activity against Candida albicans is typically assessed via microdilution assays to determine minimum inhibitory concentrations (MICs). For instance, compound 10i showed an MIC of 41.98 µM, outperforming fluconazole-resistant strains . Solubility is ensured using DMSO (<2% v/v), and MICs are read after 48 hours at 35°C .

Q. How do structural modifications influence the antifungal potency of 3-imidazo[1,2-a]pyridin-3-yl-phenylamine derivatives?

  • Answer : Substitutions on the arylpropenone moiety significantly affect activity. Chlorine at position 6 of the imidazo[1,2-a]pyridine core enhances potency (e.g., 10c MIC = 139.35 µM), while hydroxyl or methoxy groups reduce efficacy (e.g., 10a MIC >300 µM) . Introducing a para-amine on the phenyl ring (as in 10i ) further optimizes interactions with fungal targets .

Advanced Research Questions

Q. How can synthetic yields be improved for 3-substituted imidazo[1,2-a]pyridines?

  • Answer : Anhydrous conditions and formimidamide chemistry minimize side reactions, achieving >80% yields for 3-aryl/alkenyl derivatives . Quantum chemical analysis reveals that dimethyliminium intermediates lower activation energy via Mannich-type pathways, favoring 5-exo-trig cyclization over Baldwin-forbidden routes . One-pot protocols further streamline synthesis .

Q. Why do conflicting MIC values arise for structurally similar derivatives, and how can these discrepancies be resolved?

  • Answer : Contradictions often stem from subtle structural variations. For example, chlorine at position 2 of the imidazo[1,2-a]pyridine core abolishes activity (e.g., 10h MIC >300 µM), whereas position 6 substitution enhances it . Computational docking studies (e.g., with C. albicans CYP51) and SAR analysis can clarify steric/electronic effects .

Q. What mechanistic insights explain the dual biological activities (antifungal vs. antikinetoplastid) of these compounds?

  • Answer : The imidazo[1,2-a]pyridine scaffold interacts with diverse targets. Antifungal activity may involve lanosterol demethylase inhibition, while antikinetoplastid effects (e.g., against Trypanosoma cruzi, IC50_{50} = 8.5 µM) correlate with interference in parasite-specific kinases or membrane integrity . Comparative proteomic profiling and ATPase inhibition assays are recommended for mechanistic validation .

Methodological Recommendations

  • Contradiction Resolution : Use tandem LC-MS and X-ray crystallography to confirm structural assignments when MIC data conflict .
  • Mechanistic Studies : Employ density functional theory (DFT) to model reaction pathways (e.g., cyclization barriers) or molecular dynamics for target engagement .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.